molecular formula C15H19N3O2S B12239733 N-[1-(4-cyanophenyl)piperidin-3-yl]cyclopropanesulfonamide

N-[1-(4-cyanophenyl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B12239733
M. Wt: 305.4 g/mol
InChI Key: XGALIPBIEOQSDL-UHFFFAOYSA-N
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Description

N-[1-(4-cyanophenyl)piperidin-3-yl]cyclopropanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-cyanophenyl)piperidin-3-yl]cyclopropanesulfonamide involves multiple steps, including the formation of the piperidine ring and subsequent functionalizationThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-cyanophenyl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[1-(4-cyanophenyl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(4-cyanophenyl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[1-(4-cyanophenyl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a cyclopropanesulfonamide moiety makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[1-(4-cyanophenyl)piperidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C15H19N3O2S/c16-10-12-3-5-14(6-4-12)18-9-1-2-13(11-18)17-21(19,20)15-7-8-15/h3-6,13,15,17H,1-2,7-9,11H2

InChI Key

XGALIPBIEOQSDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C#N)NS(=O)(=O)C3CC3

Origin of Product

United States

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